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Compound of Interest

Compound Name:
2-Propoxy-4-

(trifluoromethyl)benzaldehyde

Cat. No.: B8241191

Get Quote

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug

candidates is a cornerstone strategy for enhancing pharmacological profiles. The

trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's

physicochemical properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity

can significantly improve metabolic stability, membrane permeability, and binding affinity to

biological targets.[1][2][3] It is estimated that approximately 20% of all pharmaceuticals on the

market contain at least one fluorine atom, a testament to its impact.[2]

This guide focuses on a specific, high-value class of fluorinated building blocks: 2-alkoxy-4-

(trifluoromethyl)benzaldehyde derivatives. This scaffold is of particular interest due to its trifecta

of functional handles:

The Trifluoromethyl Group: Positioned at the 4-position, it imparts the desirable electronic

and metabolic properties discussed above.

The Aldehyde Group: A versatile functional group that serves as a key reaction point for

building molecular complexity through condensations, reductive aminations, and olefination

reactions.
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The 2-Alkoxy Group: This group provides a steric and electronic handle to fine-tune the

molecule's conformation and interactions with target proteins. It is typically installed from the

corresponding 2-hydroxy precursor, allowing for a wide diversity of R-groups to be

introduced.

This document serves as a technical primer on the synthesis, derivatization, and application of

these derivatives, providing both theoretical grounding and practical, field-proven protocols for

their use in research and development.

Core Synthesis: Accessing the Key Intermediates
The journey to diverse 2-alkoxy-4-(trifluoromethyl)benzaldehyde derivatives begins with the

synthesis of a common precursor: 2-hydroxy-4-(trifluoromethyl)benzaldehyde.

Synthesis of the 2-Hydroxy-4-
(trifluoromethyl)benzaldehyde Core
While various methods exist for the synthesis of trifluoromethylated aromatics, a common

laboratory-scale approach to this specific precursor involves the ortho-formylation of 3-

(trifluoromethyl)phenol. Reactions like the Duff or Reimer-Tiemann reaction can be employed,

though regioselectivity can be a challenge. Industrial routes may involve multi-step processes

starting from more readily available trifluoromethylated toluenes.[4] For research purposes, 2-

hydroxy-4-(trifluoromethyl)benzaldehyde is commercially available from several suppliers.[5][6]

[7]

Key Precursor Properties:

Molecular Formula: C₈H₅F₃O₂[5]

Molecular Weight: 190.12 g/mol [5]

CAS Number: 58914-34-4[5]

Appearance: Solid

Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause

respiratory irritation.[5][6]
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O-Alkylation: Introducing Alkoxy Diversity
The conversion of the phenolic hydroxyl group to an ether is a fundamental and crucial step.

The Williamson ether synthesis is the most common and reliable method.

Causality Behind Experimental Choices:

Base: A moderately strong base is required to deprotonate the phenol. Potassium carbonate

(K₂CO₃) is often preferred due to its low cost, ease of handling, and sufficient basicity. For

less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be

necessary, though this requires more stringent anhydrous conditions.

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal.

These solvents effectively solvate the cation of the base, leaving a "naked" and highly

reactive phenoxide anion, which accelerates the Sₙ2 reaction.

Alkylating Agent: A primary alkyl halide (e.g., iodomethane, benzyl bromide) is typically used.

Iodides are the most reactive, followed by bromides and chlorides.

Detailed Protocol 1: General O-Alkylation of 2-hydroxy-4-(trifluoromethyl)benzaldehyde

Preparation: To a round-bottom flask charged with 2-hydroxy-4-

(trifluoromethyl)benzaldehyde (1.0 eq), add anhydrous potassium carbonate (1.5-2.0 eq) and

a suitable volume of dry DMF to create a stirrable slurry.

Reagent Addition: Add the desired alkyl halide (1.1-1.2 eq) dropwise to the mixture at room

temperature.

Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography

(TLC) until the starting material is consumed (typically 2-6 hours).

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel

containing water. Extract the aqueous layer three times with a suitable organic solvent (e.g.,

ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can
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be purified by column chromatography on silica gel or recrystallization to yield the pure 2-

alkoxy-4-(trifluoromethyl)benzaldehyde.

Derivatization Strategies: Leveraging the Aldehyde
Handle
The true synthetic power of the 2-alkoxy-4-(trifluoromethyl)benzaldehyde scaffold lies in the

reactivity of its aldehyde group. This allows for the creation of vast libraries of compounds with

diverse biological activities.

Workflow for Aldehyde Derivatization
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Caption: Key synthetic routes from the 2-alkoxy-4-(trifluoromethyl)benzaldehyde core.

Synthesis of Chalcones via Claisen-Schmidt
Condensation
Chalcones, which feature a three-carbon α,β-unsaturated carbonyl system, are a well-

established class of bioactive compounds with potent anticancer effects.[8] The reaction of a 2-

alkoxy-4-(trifluoromethyl)benzaldehyde with an acetophenone derivative under basic conditions

provides a direct route to these valuable structures.[8]
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Mechanism Rationale: The base deprotonates the α-carbon of the ketone, generating a

nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the

benzaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to

form the stable, conjugated enone system of the chalcone.

Detailed Protocol 2: Synthesis of a Chalcone Derivative

This protocol is adapted from the synthesis of (E)-1-(4-methoxyphenyl)-3-(2-(benzyloxy)-4-

fluorophenyl)prop-2-en-1-one and is representative for this class of compounds.[8]

Solution Preparation: In a flask, dissolve the 2-alkoxy-4-(trifluoromethyl)benzaldehyde (1.0

eq) and a substituted acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq) in methanol.

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of

potassium hydroxide (KOH) (3-4 eq).

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The

formation of a precipitate often indicates product formation. Monitor by TLC.

Isolation: Pour the reaction mixture into a beaker of crushed ice and water. If a solid is

present, collect it by vacuum filtration. If not, acidify the mixture with dilute HCl to induce

precipitation.

Purification: Wash the crude solid with cold water and then recrystallize from a suitable

solvent like methanol or ethanol to obtain the purified chalcone derivative.

Synthesis of Hydrazones
Hydrazones derived from trifluoromethylated benzohydrazides have shown promise as

inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant

to Alzheimer's disease.[9] The condensation of a 2-alkoxy-4-(trifluoromethyl)benzaldehyde with

a hydrazide is a straightforward and efficient method to produce these derivatives.

Applications in Drug Discovery
The trifluoromethyl group is not merely a passive substituent; it is an active tool for drug design.

[2] Derivatives of the 2-alkoxy-4-(trifluoromethyl)benzaldehyde scaffold are being explored for a
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range of therapeutic areas.

Anticancer Agents: As mentioned, chalcone derivatives have demonstrated the ability to

induce apoptosis and inhibit proliferation in cancer cell lines.[8] Quinoxaline derivatives,

which can be synthesized from precursors containing the trifluoromethyl group, have also

shown significant in vitro antitumor activity.[10] The CF3 group enhances the lipophilicity of

these compounds, potentially improving their ability to cross cell membranes and reach

intracellular targets.[3]

Cholinesterase Inhibitors: Hydrazones containing the 4-(trifluoromethyl)benzylidene moiety

are effective dual inhibitors of both AChE and BuChE, with IC₅₀ values in the micromolar

range.[9] The trifluoromethyl group contributes to the binding affinity within the active site of

these enzymes.

Structure-Activity Relationship (SAR) Insights
The data below, while for structurally similar compounds, illustrates the potential potency of this

class. The introduction of the trifluoromethyl group is a known strategy to enhance biological

activity.[3]

Compound
Class

Target
Representative
Activity (IC₅₀)

Cancer Cell
Line(s)

Reference

Chalcone

Derivatives
Anticancer

Varies (µM

range)

MCF-7 (Breast),

HCT-116 (Colon)

Based on similar

structures[8]

Hydrazone

Derivatives

AChE/BuChE

Inhibition

46.8 - 137.7 µM

(AChE)
N/A [9]

Quinoxaline

Derivatives
Anticancer

0.15 - 1.02 µM

(GI₅₀)
60-cell line panel [10]

Conclusion and Future Perspectives
The 2-alkoxy-4-(trifluoromethyl)benzaldehyde scaffold is a highly valuable and versatile

platform in modern synthetic and medicinal chemistry. Its strategic combination of a bioisosteric

trifluoromethyl group, a reactive aldehyde, and a tunable alkoxy substituent provides chemists
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with a powerful tool for generating novel molecular architectures. The demonstrated

applications in oncology and neurodegenerative disease research underscore its potential.

Future research will likely focus on expanding the diversity of the alkoxy group, exploring a

wider range of derivatization reactions at the aldehyde position, and applying these building

blocks to new biological targets. As synthetic methodologies for trifluoromethylation continue to

advance, the accessibility and utility of these important intermediates will undoubtedly grow,

further cementing their role in the drug discovery pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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